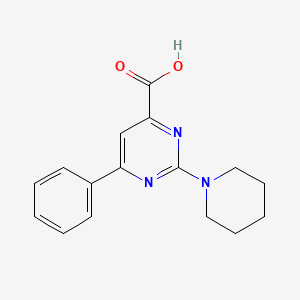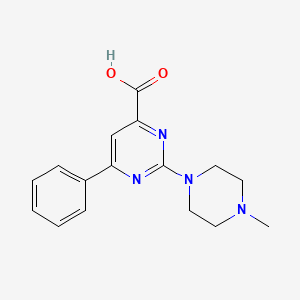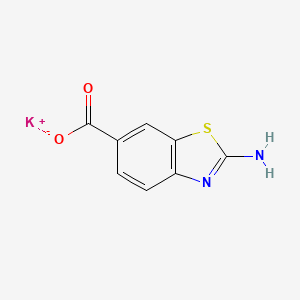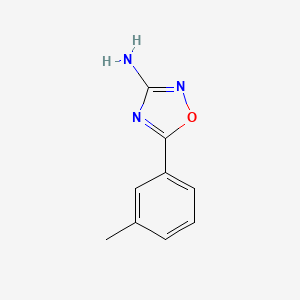![molecular formula C13H19NO B3073391 {1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 1017479-59-2](/img/structure/B3073391.png)
{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol
Descripción general
Descripción
The compound “{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, new compounds were obtained by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to give the intermediate derivatives .Molecular Structure Analysis
The molecular structure of “{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is non-planar, which allows for increased three-dimensional coverage . The compound also contains a methylphenyl group and a methanol group attached to the pyrrolidine ring .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Triprolidinium Dichloranilate–Chloranilic Acid–Methanol–Water Complex : The study detailed the crystal structure of a complex involving a triprolidinium cation, highlighting the interactions that stabilize the crystal structure, including N—H⋯O, O—H⋯O, and C—H⋯O interactions, along with π–π interactions. This research demonstrates the intricate interactions possible with pyrrolidine derivatives in crystalline forms (Dayananda et al., 2012).
Synthesis of 5-methoxylated 3-pyrrolin-2-ones : A process for generating 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones was investigated, showcasing the utility of these compounds in the synthesis of agrochemicals and medicinal compounds. This highlights the synthetic versatility and potential of pyrrolidine derivatives (Ghelfi et al., 2003).
Metal-Free Reduction of Nitro Aromatic Compounds : Research demonstrated that (2-pyridyl)phenyl methanol can act as a hydrogen donor for the reduction of nitro aromatic compounds, outlining a domino process for the one-pot formation of β-amino esters. This illustrates a significant application in organic synthesis, showing how related compounds can facilitate complex chemical transformations (Giomi et al., 2011).
Boric Acid Ester Intermediates with Benzene Rings : A study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds presented their synthesis, crystal structure, and DFT study. It highlighted the potential of these compounds in the development of new materials and chemical intermediates, with detailed analysis on their molecular structures and physicochemical properties (Huang et al., 2021).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring structure in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to various interactions with its targets, resulting in different biological effects.
Biochemical Pathways
It’s known that the pyrrolidine ring structure is a common feature in many bioactive compounds, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring structure suggests that it may have diverse biological activities, as this structure is common in many bioactive compounds .
Action Environment
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
[1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-8-4-7-13(14)10-15/h2-3,5-6,13,15H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZBPAZVTWCPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




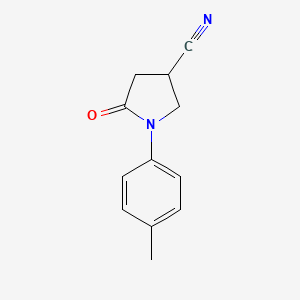
![[1-(4-Fluorophenyl)cyclobutyl]methanamine](/img/structure/B3073349.png)
![1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B3073356.png)

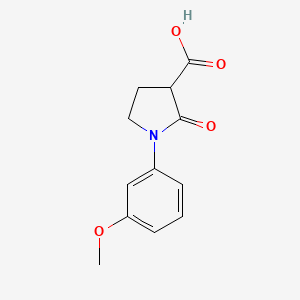
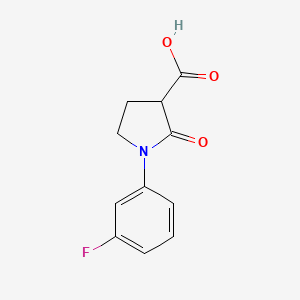


![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3073390.png)
